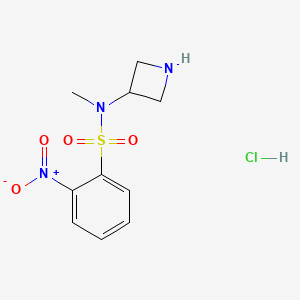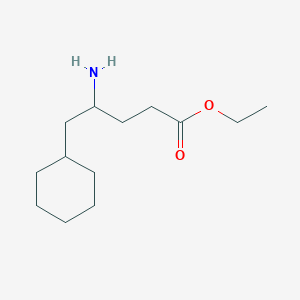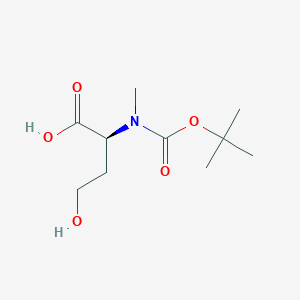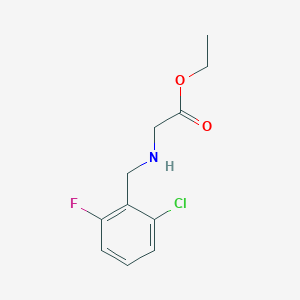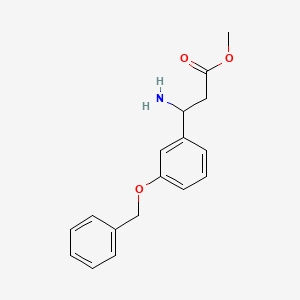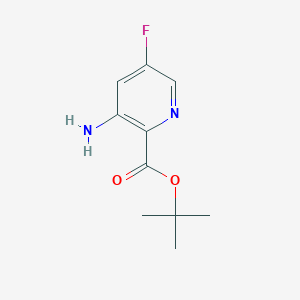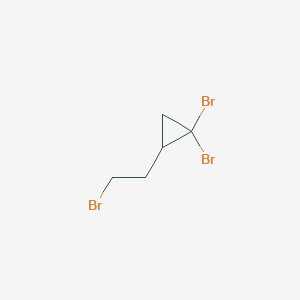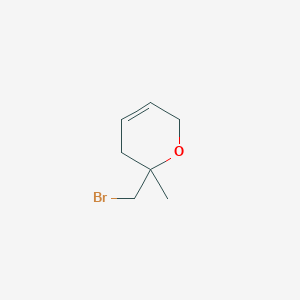
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of bromomethyl-substituted heterocycles. This compound is characterized by a bromomethyl group attached to a dihydropyran ring, which is a six-membered ring containing one oxygen atom. The presence of the bromomethyl group makes this compound highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3,6-dihydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile can facilitate the bromination reaction under illumination .
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include alcohols or ketones.
Reduction: Products include methyl-substituted dihydropyrans.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloromethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(iodomethyl)-2-methyl-3,6-dihydro-2H-pyran
- 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-thiopyran
Uniqueness
2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in reactions requiring a strong electrophile. Additionally, the oxygen atom in the dihydropyran ring provides unique chemical properties compared to sulfur-containing analogs like thiopyrans .
Eigenschaften
Molekularformel |
C7H11BrO |
|---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
6-(bromomethyl)-6-methyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H11BrO/c1-7(6-8)4-2-3-5-9-7/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
ZBJXGPYMGBVYMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
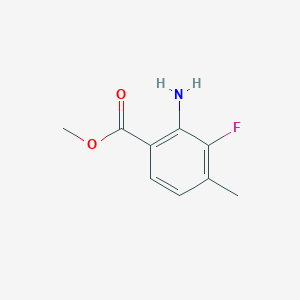


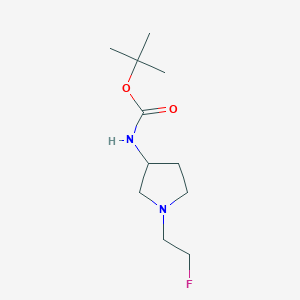
![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)
